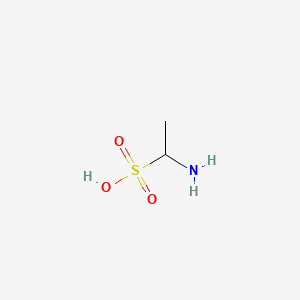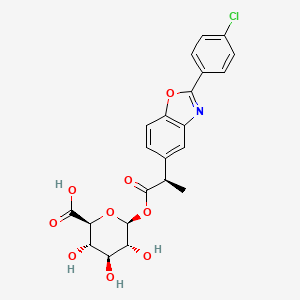
(R)-Benoxaprofen glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Benoxaprofen glucuronide is a metabolite of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) that was used for its analgesic and anti-inflammatory properties. The glucuronide form is a result of the body’s phase II metabolism, where benoxaprofen is conjugated with glucuronic acid to increase its solubility and facilitate excretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benoxaprofen glucuronide typically involves the conjugation of benoxaprofen with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer to maintain the pH.
Industrial Production Methods
Industrial production of ®-Benoxaprofen glucuronide follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to catalyze the reaction efficiently. The reaction mixture is then purified using chromatographic techniques to isolate the glucuronide conjugate.
Análisis De Reacciones Químicas
Types of Reactions
®-Benoxaprofen glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The glucuronide can be hydrolyzed back to benoxaprofen and glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The glucuronic acid moiety can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles that can attack the glucuronic acid moiety.
Major Products Formed
Hydrolysis: Benoxaprofen and glucuronic acid.
Oxidation: Oxidized derivatives of benoxaprofen glucuronide.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Benoxaprofen glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study phase II metabolism and glucuronidation processes.
Biology: Helps in understanding the metabolic pathways and the role of UGT enzymes.
Medicine: Provides insights into the pharmacokinetics and metabolism of NSAIDs.
Industry: Used in the development of drug metabolism studies and in the production of glucuronide conjugates for pharmaceutical applications.
Mecanismo De Acción
The primary mechanism of action of ®-Benoxaprofen glucuronide involves its role as a metabolite of benoxaprofen. The glucuronidation process increases the solubility of benoxaprofen, facilitating its excretion from the body. The molecular targets include the UGT enzymes that catalyze the conjugation reaction. The pathways involved are part of the body’s detoxification system, where xenobiotics are converted into more water-soluble forms for excretion.
Comparación Con Compuestos Similares
Similar Compounds
Benoxaprofen: The parent compound from which ®-Benoxaprofen glucuronide is derived.
Other NSAID Glucuronides: Such as ibuprofen glucuronide and naproxen glucuronide.
Uniqueness
®-Benoxaprofen glucuronide is unique due to its specific structure and the metabolic pathway it follows. Unlike other NSAID glucuronides, it has distinct pharmacokinetic properties and a unique metabolic profile. This uniqueness makes it a valuable compound for studying the metabolism and excretion of NSAIDs.
Propiedades
Número CAS |
112924-40-0 |
|---|---|
Fórmula molecular |
C22H20ClNO9 |
Peso molecular |
477.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(2R)-2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9-,15+,16+,17-,18+,22+/m1/s1 |
Clave InChI |
FMHXTOVNUBYPFK-MQAJGHQPSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)

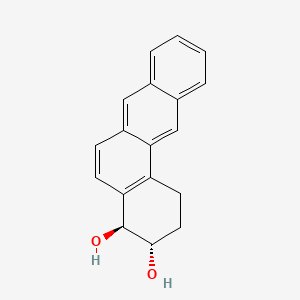
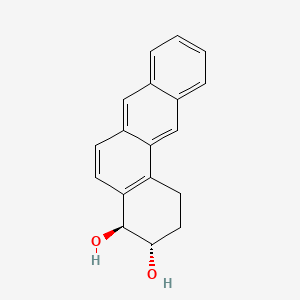
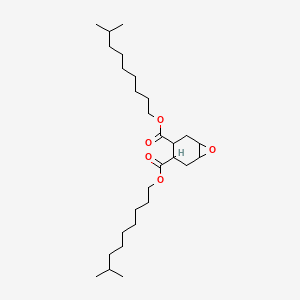
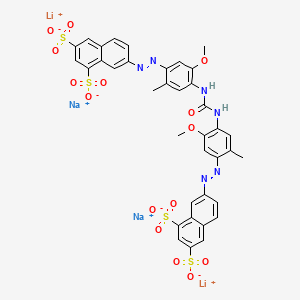

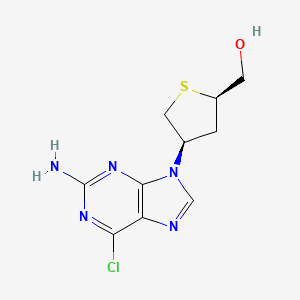

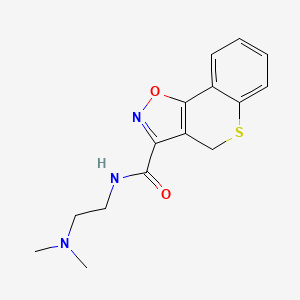
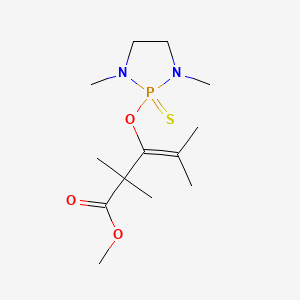
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
